

Commercial availability of protected sphingosine precursors

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Compound of Interest

N-Boc-1-pivaloyl-D-erythrosphingosine

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An In-depth Technical Guide to the Commercial Availability of Protected Sphingosine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

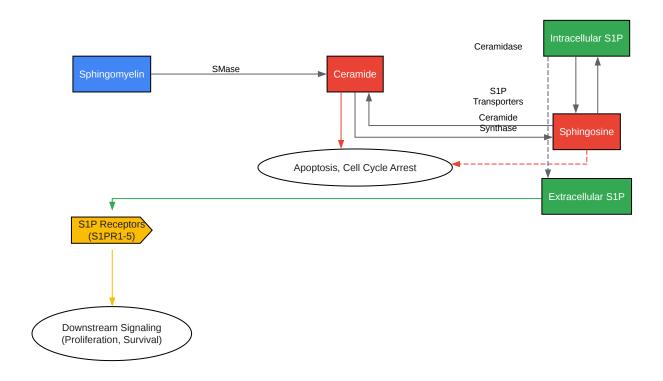
Sphingosine is an 18-carbon amino alcohol that forms the backbone of sphingolipids, a critical class of lipids in eukaryotic cell membranes.[1][2] Beyond their structural role, sphingosine and its metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), are potent signaling molecules.[1] They form a dynamic equilibrium, often termed the "sphingolipid rheostat," that regulates diverse cellular processes including proliferation, apoptosis, inflammation, and cell migration.[3][4] The synthesis of complex sphingolipids and their analogues for research and therapeutic development necessitates precise chemical control. This is achieved through the use of protected sphingosine precursors, where reactive functional groups (amino and hydroxyl groups) are temporarily masked to ensure site-specific modifications. This guide provides a comprehensive overview of the commercially available protected sphingosine precursors, their chemical properties, and protocols for their use.

The Sphingolipid Signaling Pathway

The central pathway involves the enzymatic conversion of ceramide to sphingosine, which is then phosphorylated to S1P. Ceramide is generated through the hydrolysis of sphingomyelin by



sphingomyelinase (SMase) or via de novo synthesis.[5][6] Ceramidase then hydrolyzes ceramide to produce sphingosine.[5] Subsequently, two isoforms of sphingosine kinase, SphK1 and SphK2, phosphorylate sphingosine to generate S1P.[5][7] While ceramide and sphingosine are often associated with pro-apoptotic and anti-proliferative signals, S1P is a potent prosurvival and pro-proliferative mediator.[4][7] S1P can act intracellularly or be exported to signal in a paracrine or autocrine fashion by binding to a family of five G protein-coupled receptors (S1PR1-5).[7][8]



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Caption: The Sphingolipid Rheostat Signaling Pathway.

Commercial Availability of Protected Sphingosine Precursors

The synthesis of sphingolipid analogs often requires the use of precursors where the C2 amino group or the C1/C3 hydroxyl groups are protected. This allows for selective modification of the



unprotected sites. Several chemical suppliers specialize in providing high-purity lipids for research, including protected sphingosine derivatives.

Table 1: Key Commercial Suppliers of Sphingolipids and Derivatives

Supplier	Website	Specialization	
Avanti Polar Lipids	avantilipids.com	High-purity phospholipids, sphingolipids, and sterols.[9]	
Cayman Chemical	caymanchem.com	Biochemicals, assay kits, antibodies, and lipids for research.[10][11]	
StressMarq Biosciences	stressmarq.com	Reagents for stress and cell signaling, including inhibitors and lipids.[12]	
Matreya LLC	matreya.com	High-purity sphingolipids, glycolipids, and fatty acids.[4]	

A survey of commercially available precursors reveals a focus on protecting the reactive amine group, as it is often a key site for acylation to form ceramides or other modifications. The most common protecting groups are tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).

Table 2: Commercially Available Protected Sphingosine Precursors (Representative Examples)



Product Name	Protecting Group(s)	Supplier	Catalog No.	Molecular Formula	Purity
N-Boc-D- erythro- Sphingosine	N-Boc	Avanti Polar Lipids	860473	C23H45NO4	>99%
N-Fmoc-D- erythro- Sphingosine	N-Fmoc	Avanti Polar Lipids	860510	СззН47NО4	>99%
N-Cbz-D- erythro- Sphingosine	N-Cbz	Custom Synthesis	-	C26H43NO4	Varies
N- Tetrachloroph thaloyl- Sphingosine	N-TCPA	Research Intermediate	-	C26H37Cl4NO 4	Varies

Note: Availability and catalog numbers are subject to change. Custom synthesis is often an option for specific protection schemes.

Common Protecting Groups in Sphingosine Synthesis

The choice of protecting group is critical and depends on the desired final product and the reaction conditions for subsequent steps. The stability of the protecting group must be orthogonal to the planned reactions.

Table 3: Common Protecting Groups for Sphingosine Functional Groups



Functional Group	Protecting Group	Abbreviation	Common Protection Reagents	Common Deprotection Conditions
Amine (-NH2)	tert- Butoxycarbonyl	Вос	Di-tert-butyl dicarbonate (Boc) ₂ O	Trifluoroacetic acid (TFA) or HCl in dioxane.[13]
Amine (-NH ₂)	Fluorenylmethylo xycarbonyl	Fmoc	Fmoc-Cl, Fmoc- OSu	Piperidine in DMF
Amine (-NH2)	Benzyl- oxycarbonyl	Cbz	Benzyl chloroformate (Cbz-Cl)	H ₂ , Pd/C (Hydrogenolysis)
Amine (-NH2)	Trifluoroacetamid e	TFA	Trifluoroacetic anhydride (TFAA)	Mild base (e.g., K₂CO₃ in MeOH) [14]
Hydroxyl (-OH)	tert- Butyldimethylsilyl	TBDMS	TBDMS-CI, Imidazole	Tetrabutylammon ium fluoride (TBAF)
1,3-Diol	Acetonide	-	2,2- Dimethoxypropa ne, CSA	Mild acid (e.g., aq. AcOH)

Experimental Protocols & Workflows

The following sections provide generalized protocols for the protection and deprotection of sphingosine, which are fundamental steps in the synthesis of sphingolipid derivatives.

Protocol 1: N-Boc Protection of D-erythro-Sphingosine

This protocol describes the protection of the C2 amino group of sphingosine using a Boc group. This is a common first step to allow for selective modification of the hydroxyl groups.

Materials:

• D-erythro-Sphingosine



- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N) or similar base
- Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Saturated aq. NaHCO₃
- Brine
- Anhydrous Na₂SO₄ or MgSO₄
- Silica gel for column chromatography

Methodology:

- Dissolve D-erythro-sphingosine in the chosen solvent (e.g., THF).
- Add triethylamine (approx. 1.5 equivalents) to the solution.
- Add di-tert-butyl dicarbonate (approx. 1.2 equivalents) portion-wise while stirring at room temperature.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- · Quench the reaction by adding water.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield N-Boc-D-erythrosphingosine.





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Caption: Workflow for the N-Boc protection of sphingosine.

Protocol 2: Deprotection of N-Boc-Sphingosine

This protocol outlines the removal of the Boc protecting group using acidic conditions, which is a standard procedure in peptide and lipid synthesis.[13]

Materials:

- N-Boc-D-erythro-Sphingosine
- 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) (if using TFA)
- Saturated aq. NaHCO₃ or other base for neutralization
- Diethyl ether for precipitation (optional)

Methodology:

- Dissolve the N-Boc protected sphingosine in a minimal amount of DCM (if using TFA) or use the HCl/dioxane solution directly.
- Add the acidic solution (TFA or 4M HCl in dioxane) and stir at room temperature.
- Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
- Remove the solvent and excess acid under reduced pressure.
- The product can be precipitated as a hydrochloride salt by adding diethyl ether.



- Alternatively, the residue can be dissolved in an appropriate solvent and neutralized carefully with a base (e.g., saturated aq. NaHCO₃) followed by extraction to yield the free amine.
- The final product is the deprotected sphingosine (or its salt).

Application: Glycosylation Using a Protected Sphingosine Acceptor

A primary application of protected sphingosine is in the synthesis of glycosphingolipids. By protecting the amine and one hydroxyl group, the remaining hydroxyl can act as a nucleophilic acceptor in a glycosylation reaction. For example, a precursor with a protected C2-amine and C3-hydroxyl group allows for selective glycosylation at the C1 primary alcohol.

A study by Di Benedetto et al. describes the use of N-tetrachlorophthaloyl (TCPA) protected sphingosine as an efficient acceptor in glycosylation.[14][15][16] In their work, the unprotected 1-OH and 3-OH acceptor was regioselectively glycosylated at the primary C1 position.[15][16] This highlights the utility of having a suite of protected precursors to direct synthesis towards the desired regioisomer.

Caption: Logical workflow for glycosphingolipid synthesis.

Conclusion

Protected sphingosine precursors are indispensable tools for the chemical biology and medicinal chemistry communities. Their commercial availability from specialized suppliers provides researchers with high-quality starting materials for the synthesis of complex sphingolipids, metabolic probes, and potential therapeutic agents targeting the sphingolipid signaling pathway. A thorough understanding of protecting group chemistry, coupled with access to these key precursors, is essential for advancing research in this critical area of cell biology and drug discovery.

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References

- 1. Sphingosine Wikipedia [en.wikipedia.org]
- 2. What is Sphingosine? Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cell death/survival signal by ceramide and sphingosine-1-phosphate Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Glycosphingolipid Synthesis: A Comprehensive Guide The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate signalling PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophysics.org [biophysics.org]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Sphingosine | CAS 123-78-4 | Protein Kinase C inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protected sphingosine from phytosphingosine as an efficient acceptor in glycosylation reaction PubMed [pubmed.ncbi.nlm.nih.gov]
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